molecular formula C8H8INO2 B3022619 Methyl 2-amino-3-iodobenzoate CAS No. 180161-60-8

Methyl 2-amino-3-iodobenzoate

Cat. No. B3022619
CAS RN: 180161-60-8
M. Wt: 277.06 g/mol
InChI Key: JJGYCXIZTSIOLA-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-iodobenzoate is a compound that can be utilized as an intermediate in the synthesis of various heterocyclic compounds. The presence of the amino and iodine substituents on the benzene ring makes it a versatile reactant for further chemical transformations.

Synthesis Analysis

The synthesis of related compounds often involves the use of iodine as a catalyst. For instance, molecular iodine has been used to catalyze the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones, which are important heterocyclic compounds . Similarly, the synthesis of 2-aminobenzothiazoles has been achieved through iodine-catalyzed cascade reactions of isothiocyanatobenzenes with amines . Although these methods do not directly describe the synthesis of methyl 2-amino-3-iodobenzoate, they provide insight into the types of reactions that iodine-containing amino benzoates can undergo.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-amino-3-iodobenzoate has been studied using various techniques. For example, the structure of 2-amino-3-methylbenzoic acid was determined using three-dimensional least-squares techniques, revealing a mostly planar molecule . Additionally, the molecular structure of Methyl 2-amino 5-bromobenzoate was investigated using density functional theory (DFT), which provided a complete description of molecular dynamics and vibrational modes .

Chemical Reactions Analysis

Methyl 2-amino-3-iodobenzoate can potentially undergo various chemical reactions due to the presence of reactive functional groups. The amino group can participate in amination reactions, as seen in the synthesis of quinazolin-4(3H)-ones . The iodine substituent can also be involved in oxidative coupling reactions, as demonstrated in the synthesis of 2-aminobenzothiazoles . These reactions highlight the reactivity of the amino and halogen groups in such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to methyl 2-amino-3-iodobenzoate have been characterized. For instance, the vibrational study and molecular properties of Methyl 2-amino 5-bromobenzoate were analyzed using DFT, revealing information about the electronic transitions and non-linear optical (NLO) activity of the molecule . The crystal and molecular structure of 2-amino-3-methylbenzoic acid provided data on the density and planarity of the molecule . These studies are indicative of the types of properties that could be expected for methyl 2-amino-3-iodobenzoate.

Safety and Hazards

“Methyl 2-amino-3-iodobenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and good ventilation is advised when handling this chemical .

Future Directions

The future directions of “Methyl 2-amino-3-iodobenzoate” could involve its use in the synthesis of more complex organic compounds. For instance, it could be used in late-stage difluoromethylation processes, which have been gaining interest in pharmaceutical research .

properties

IUPAC Name

methyl 2-amino-3-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGYCXIZTSIOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-iodobenzoate

CAS RN

180161-60-8
Record name methyl 2-amino-3-iodobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-amino-3-iodo-benzoic acid (2.5 g, 9.5 mmol) in methanol and diethyl ether mixture (15 mL, 8:2) was added a freshly prepared solution of diazomethane gas in diethyl ether until all the starting material is consumed. Reaction mixture was then evaporated under reduced pressure to obtain a yellow solid which was purified by flash column using. 5% ethylacetate in hexane as an eluent. 1.5 g of the required product was isolated as a yellow viscous liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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